N-(3,4-dimethoxyphenyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate starting materials such as α-haloketones and thioureas under basic conditions.
Introduction of the phenylsulfonamido group: This step involves the reaction of the thiazole intermediate with a sulfonamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Attachment of the 3,4-dimethoxyphenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the thiazole-sulfonamide intermediate reacts with a 3,4-dimethoxyphenyl halide in the presence of a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonamido group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: The compound has shown promise as an anti-inflammatory and anticancer agent in preclinical studies.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or by inducing conformational changes. In the case of receptor targets, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide can be compared with other thiazole derivatives, such as:
2-(3,4-dimethoxyphenyl)-4-methyl-N-(4-(methylthio)phenyl)thiazole-5-carboxamide: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide: This compound contains a benzimidazole ring instead of a thiazole ring, leading to different biological activities and properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the thiazole and sulfonamido groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-12-17(18(23)21-13-9-10-15(26-2)16(11-13)27-3)28-19(20-12)22-29(24,25)14-7-5-4-6-8-14/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUUPROMVFYPAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.